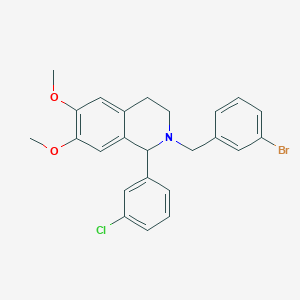
N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide, also known as DFB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DFB is a member of the benzamide family and has a molecular weight of 327.3 g/mol. In
Mecanismo De Acción
N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide's mechanism of action is not fully understood but is thought to involve the inhibition of certain enzymes and proteins involved in cancer cell growth and survival. N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to downregulate the expression of certain proteins involved in cell cycle regulation.
Biochemical and Physiological Effects:
N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases. N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide has also been shown to have antioxidant properties, which may contribute to its anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity, making it a reliable tool for research purposes. However, N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide's solubility in water is limited, which can make it difficult to administer in certain experiments. Additionally, N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide's mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide research. One area of interest is the investigation of N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide's potential as a therapeutic agent for inflammatory diseases. Another area of research is the investigation of N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide's mechanism of action, which could lead to the development of more effective anti-cancer therapies. Additionally, the development of new synthesis methods for N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide could improve its accessibility for research purposes.
Métodos De Síntesis
N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide can be synthesized using a multi-step process involving the reaction of 2,5-difluoroaniline with 3,4,5-trimethoxybenzoyl chloride. The resulting intermediate is then treated with sodium hydroxide to yield the final product, N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide. The synthesis method has been optimized to improve yield and purity, making N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide more accessible for research purposes.
Aplicaciones Científicas De Investigación
N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has been the investigation of N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide as a potential anti-cancer agent. Studies have shown that N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. This inhibition is thought to be due to N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide's ability to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO4/c1-21-13-6-9(7-14(22-2)15(13)23-3)16(20)19-12-8-10(17)4-5-11(12)18/h4-8H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAGSWWZNLETSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-isopropylphenyl)-1-{[(2-methoxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4989379.png)

![2-iodo-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4989393.png)
![4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4989410.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(1,3-benzodioxol-5-ylmethyl)ethanediamide](/img/structure/B4989421.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B4989425.png)
![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B4989437.png)
![2-methyl-N-(1-{1-[1-methyl-2-(methylthio)ethyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4989444.png)
![5-[4-(2-fluorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B4989450.png)
![2-(2-methoxyphenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B4989467.png)
![disodium 1,1'-dioxo-5,5a-dihydro-1H,1'H-2,2'-binaphtho[2,1-b]thiophene-7,7'-disulfonate](/img/structure/B4989470.png)
![N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4989478.png)

![1,1'-[2-(1-adamantyl)-1,3-dioxo-1,3-propanediyl]bis(4-methylpiperazine)](/img/structure/B4989491.png)